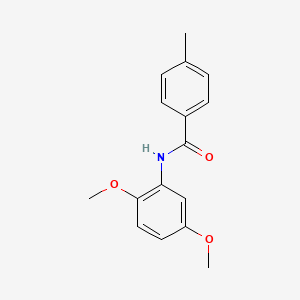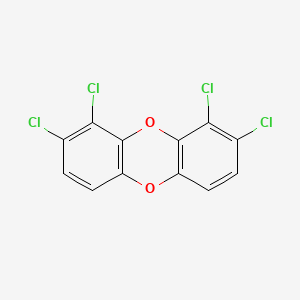
2,3,7,8-Tetraclorodibenzo-p-dioxina
Descripción general
Descripción
1,2,8,9-Tetrachlorodibenzo-P-dioxin is a polychlorinated dibenzodioxine . It is a highly distributed environmental contaminant and a toxic polychlorinated dibenzo-p-dioxin detected in domestic meat and poultry .
Synthesis Analysis
Dioxins were unwanted byproducts of industrial and combustion processes . For example, dioxins were present in chlorinated phenols and in related compounds as accidental contaminants .Molecular Structure Analysis
1,2,8,9-Tetrachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents .Chemical Reactions Analysis
Dioxins were produced by the reaction of 1,2,4,5-tetrachlorobenzene with sodium hydroxide (NaOH) . Dimerization of the resulting phenol produced small amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (2378-TCDD), which contaminated the chlorinated phenol .Physical And Chemical Properties Analysis
TCDD is a colorless crystalline solid at room temperature . It is a poor substrate for detoxification systems such as the microsomal cytochrome P450 enzymes, which oxygenate other lipophilic compounds during their metabolic processing .Aplicaciones Científicas De Investigación
Evaluación de la Salud Ambiental
La Agencia de Protección Ambiental de los Estados Unidos (EPA) ha llevado a cabo una reevaluación detallada de las dioxinas, como la 2,3,7,8-Tetraclorodibenzo-p-dioxina, para comprender su impacto en la salud humana y el medio ambiente. Esto incluye discusiones sobre mecanismos de acción y dosis-respuesta .
Análisis de Impacto Metabolómico
Se han realizado investigaciones sobre los cambios en el perfil metabolómico dentro del contenido del ciego después del tratamiento con TCDD (un compuesto estrechamente relacionado), utilizando el análisis de vías de ingenio para identificar las principales enfermedades enriquecidas y funciones biológicas asociadas con la exposición .
Estudios de Toxicología y Carcinogenicidad
Existe evidencia que indica que la TCDD es un potente promotor tumoral en el hígado de ratas y ratones, así como en la piel de ratones. Esto sugiere que la this compound puede tener propiedades similares y podría utilizarse en estudios toxicológicos para comprender los mecanismos carcinogénicos .
Disrupción Endocrina y Riesgo de Cáncer
La investigación ha demostrado que la TCDD y los compuestos relacionados son productos químicos disruptores endocrinos (EDC) ubicuos que contribuyen al riesgo de cáncer de mama. Esto destaca la importancia de estudiar la this compound en el contexto de los carcinógenos ambientales .
Estudios de Función Inmunológica
Se sabe que la TCDD se une con alta afinidad al receptor de hidrocarburos arilo (AhR), lo que afecta diversas funciones fisiológicas e inmunitarias. La investigación en esta área puede ayudar a comprender cómo la this compound influye en las respuestas del sistema inmunológico a través de la activación del AhR .
Mecanismo De Acción
Target of Action
The primary target of 1,2,8,9-Tetrachlorodibenzo-P-dioxin (TCDD) is the aryl hydrocarbon (AH) receptor, which is present in all cells . This receptor is a transcription factor involved in the expression of genes .
Mode of Action
TCDD and dioxin-like compounds act via the AH receptor . It has been shown that high doses of TCDD either increase or decrease the expression of several hundred genes in rats . Genes of enzymes activating the breakdown of foreign and often toxic compounds are classic examples of such genes .
Biochemical Pathways
The fungus strain Penicillium sp. QI-1 degrades TCDD to form intermediates, including 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydrooxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, and β-ketoadipic acid . These intermediates suggest a novel degradation pathway for TCDD .
Pharmacokinetics
TCDD is a persistent organic pollutant . Due to its hydrophobic nature and resistance towards metabolism, it persists and bioaccumulates in fatty tissues of animals and humans .
Result of Action
TCDD exposure promotes immunosuppression via modulations in the cecal metabolome . It can also induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppression factors . TCDD can invade DNA molecules, induce mutations, and thus have teratogenic and carcinogenic effects .
Action Environment
TCDD is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis . It is also a contaminant in Agent Orange, an herbicide used in the Vietnam War . TCDD was released into the environment in the Seveso disaster . It is a persistent organic pollutant and can persist in the environment for more than 100 years .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1,2,8,9-Tetrachlorodibenzo-P-dioxin interacts with the aryl hydrocarbon receptor (AhR), a transcription factor present in all cells . This receptor is involved in the expression of genes, and it has been shown that high doses of 1,2,8,9-Tetrachlorodibenzo-P-dioxin either increase or decrease the expression of several hundred genes .
Cellular Effects
1,2,8,9-Tetrachlorodibenzo-P-dioxin has various effects on different types of cells and cellular processes. It influences cell function by altering gene expression through its interaction with the AhR . It has been reported to cause liver lipid metabolism disorder and steatosis . In addition, it has been shown to suppress humoral immune responses by decreasing B cell to plasma cell differentiation and suppressing immunoglobulin production .
Molecular Mechanism
The molecular mechanism of action of 1,2,8,9-Tetrachlorodibenzo-P-dioxin involves its binding to the AhR . Upon binding, the AhR translocates into the nucleus and dimerizes with the AhR nuclear translocator to regulate the transcriptional activation of target genes .
Temporal Effects in Laboratory Settings
Over time, 1,2,8,9-Tetrachlorodibenzo-P-dioxin has been observed to cause various toxic effects in laboratory settings. These include hepatotoxicity, wasting syndrome, and immune suppression . It has also been associated with increased hepatic fat accumulation .
Dosage Effects in Animal Models
In animal models, the effects of 1,2,8,9-Tetrachlorodibenzo-P-dioxin vary with different dosages. It causes various systemic effects at a wide range of exposure concentrations, including tumorigenesis, immunological dysfunction, and teratogenesis . It is also known to be a developmental toxicant in animals, causing skeletal deformities, kidney defects, and weakened immune responses in the offspring of animals exposed to 1,2,8,9-Tetrachlorodibenzo-P-dioxin during pregnancy .
Metabolic Pathways
1,2,8,9-Tetrachlorodibenzo-P-dioxin is involved in lipid metabolism. It induces steatosis by increasing hepatic uptake of dietary and mobilized peripheral fats, inhibiting lipoprotein export, and repressing β-oxidation .
Transport and Distribution
1,2,8,9-Tetrachlorodibenzo-P-dioxin is a highly lipophilic compound, allowing it to readily accumulate in human populations and wildlife animals due to its resistance to metabolism . It is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis .
Subcellular Localization
1,2,8,9-Tetrachlorodibenzo-P-dioxin is present in all cells due to its interaction with the AhR . Upon binding to the AhR, it translocates from the cytoplasm to the nucleus .
Propiedades
IUPAC Name |
1,2,8,9-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-3-7-11(9(5)15)18-12-8(17-7)4-2-6(14)10(12)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELWFAGPAZKSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C(=C(C=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904159 | |
| Record name | 1,2,8,9-tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62470-54-6 | |
| Record name | 1,2,8,9-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,8,9-tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,8,9-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLC653O64V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1633257.png)
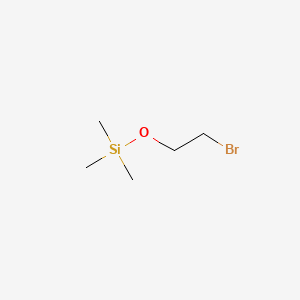
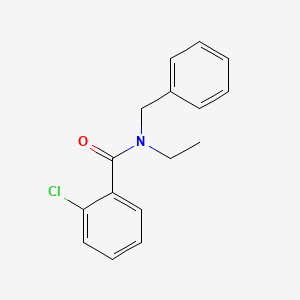
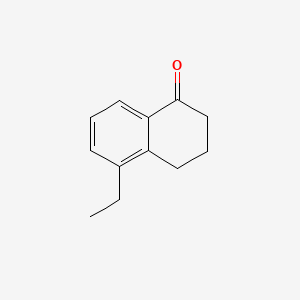

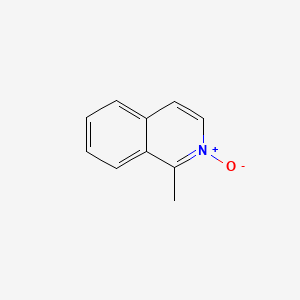

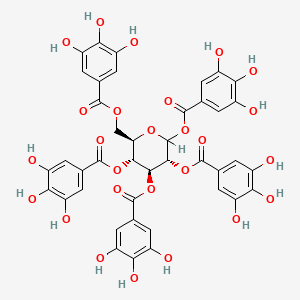
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B1633274.png)
![2-Phenyl-2,8-diaza-spiro[4.5]decan-1-one](/img/structure/B1633284.png)

![2,6-Bis(Chloranyl)-4-[(4-Hydroxyphenyl)amino]phenol](/img/structure/B1633301.png)

